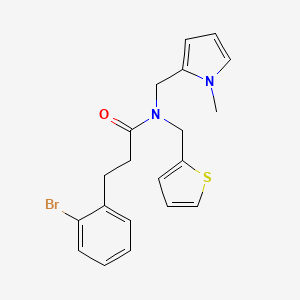![molecular formula C23H25N7O2S B2887358 2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 866018-16-8](/img/structure/B2887358.png)
2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The structure of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary depending on the functional groups attached to the scaffold. The activity of these compounds can be influenced by these structural variations .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be diverse, depending on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary widely. For example, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .Aplicaciones Científicas De Investigación
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified to possess significant anticancer properties . Derivatives of this scaffold, including our compound of interest, have been studied for their potential to inhibit cancer cell growth and proliferation. The specific mechanisms often involve the disruption of cell cycle regulation and inducing apoptosis in cancer cells .
Antimicrobial Properties
This class of compounds has also demonstrated antimicrobial efficacy , which includes antibacterial, antifungal, and antiviral activities. The structural features of the triazolopyrimidine core contribute to its ability to interact with microbial enzymes or proteins, leading to the inhibition of microbial growth .
Anti-tubercular Effects
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being explored for their anti-tubercular activity . They act by targeting Mycobacterium tuberculosis, the bacteria responsible for TB, and have shown promise in overcoming resistance to conventional drugs .
CB2 Cannabinoid Agonists
The compound’s structure is conducive to acting as a CB2 cannabinoid receptor agonist . This application is particularly relevant in the context of inflammatory and neuropathic pain, where CB2 agonists can provide analgesic effects without the psychoactive side effects associated with CB1 receptor activation .
Feticide Applications
In agricultural research, certain triazolopyrimidine derivatives are investigated for their use as feticides . These compounds can selectively inhibit the growth of fetuses in plants, which is a method used to control unwanted plant populations in crop management .
Adenosine Antagonists
Adenosine antagonists are important in the treatment of various cardiovascular and neurological disorders. The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been found to exhibit adenosine antagonist activity, which can be beneficial in conditions like arrhythmias and ischemia .
Anti-epileptic Potential
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including our compound, may have anti-epileptic properties . They work by modulating neurotransmitter systems in the brain, such as the GABAergic system, which is crucial in controlling neuronal excitability .
Synthetic Strategies
Lastly, the synthetic versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold allows for the creation of a variety of derivatives with potential pharmacological applications. The compound can be modified to enhance its activity or specificity for certain biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-33(31,32)19-16-25-22-26-23(27-30(22)21(19)24)29-14-12-28(13-15-29)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHEKQOEQNUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)
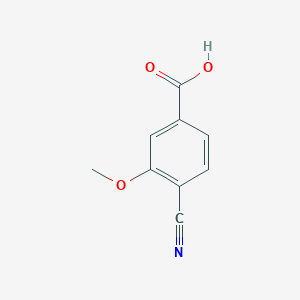
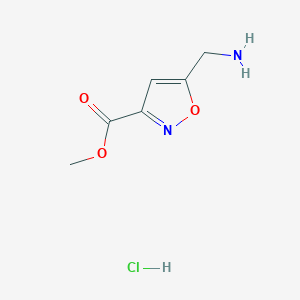
![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)
![methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2887287.png)
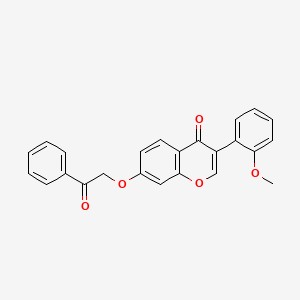
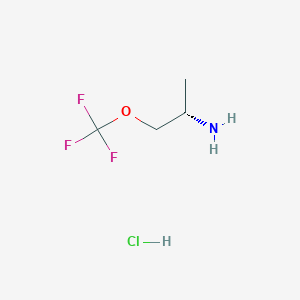
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)
![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)
![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)
